3,3,5,5-Tetramethyloctane
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Overview
Description
3,3,5,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by the presence of four methyl groups attached to the octane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated control systems to monitor reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the original alkane.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: The original alkane (this compound).
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,3,5,5-Tetramethyloctane is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Biology: Used in studies related to lipid metabolism and the role of branched alkanes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed as a solvent and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which 3,3,5,5-Tetramethyloctane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The molecular targets include lipid bilayers and membrane proteins, where it can modulate their function by altering the local environment .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,5-Tetramethyloctane
- 3,4,5,6-Tetramethyloctane
- 2,3,6,7-Tetramethyloctane
Uniqueness
3,3,5,5-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. Compared to other tetramethyloctane isomers, it has a different boiling point, density, and reactivity profile, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
62199-44-4 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,5,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-9-12(5,6)10-11(3,4)8-2/h7-10H2,1-6H3 |
InChI Key |
UJLDJWNVZROTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)CC(C)(C)CC |
Origin of Product |
United States |
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